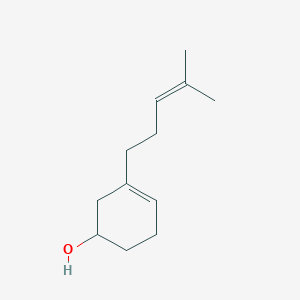
3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol is an organic compound with the molecular formula C13H22O. It is a monoterpenoid alcohol, which means it is derived from two isoprene units and contains a hydroxyl group (-OH). This compound is known for its presence in various essential oils and its characteristic citrus-like aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 4-methyl-3-penten-1-ol, under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of a suitable precursor, followed by cyclization. This process can be optimized to achieve high yields and purity of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-one.
Reduction: Formation of 3-(4-Methyl-3-pentenyl)-cyclohexanol.
Substitution: Formation of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-chloride or bromide.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant citrus-like aroma.
Wirkmechanismus
The mechanism of action of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its hydrophobic nature enables it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perillene: Another monoterpenoid with a similar structure but different functional groups.
Limonene: A monoterpene with a similar citrus aroma but lacking the hydroxyl group.
Geraniol: A monoterpenoid alcohol with a different carbon skeleton.
Uniqueness
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol is unique due to its specific combination of a cyclohexene ring and a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
143620-50-2 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
3-(4-methylpent-3-enyl)cyclohex-3-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-10(2)5-3-6-11-7-4-8-12(13)9-11/h5,7,12-13H,3-4,6,8-9H2,1-2H3 |
InChI-Schlüssel |
QZJBYFZAAHFDLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=CCCC(C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)

![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)

![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
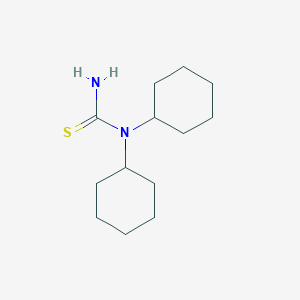
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
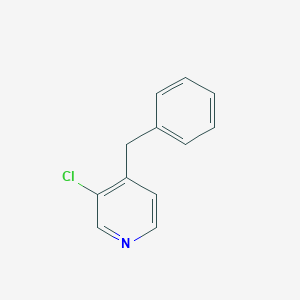
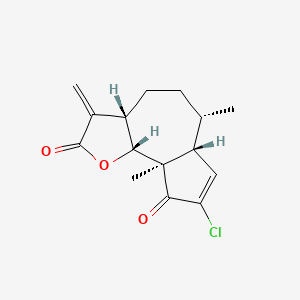
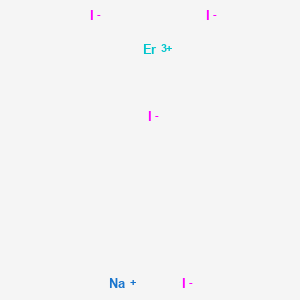
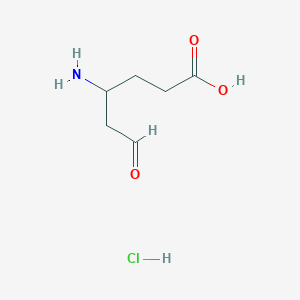
![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
